1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Overview
Description
PF-03715455 is a potent inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform. This compound has been investigated for its potential therapeutic applications in treating chronic obstructive pulmonary disease (COPD) and asthma due to its anti-inflammatory properties .
Preparation Methods
The synthesis of PF-03715455 involves a series of chemical reactions designed to produce a crystalline form of the compound suitable for inhalation. The synthetic route typically includes the formation of a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets the stringent requirements for pharmaceutical use .
Chemical Reactions Analysis
PF-03715455 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a p38 MAPK inhibitor, it is used in research to study the role of this kinase in various biochemical pathways.
Biology: It is used to investigate the cellular mechanisms underlying inflammation and immune responses.
Medicine: PF-03715455 has shown promise in treating inflammatory diseases like COPD and asthma by reducing the production of pro-inflammatory cytokines
Industry: The compound’s anti-inflammatory properties make it a candidate for developing new therapeutic agents for respiratory diseases
Mechanism of Action
PF-03715455 exerts its effects by inhibiting the activity of p38 MAPK, particularly the p38α isoform. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), which are involved in the inflammatory response. The molecular targets and pathways involved include the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway .
Comparison with Similar Compounds
PF-03715455 is compared with other p38 MAPK inhibitors, such as PH-797804 and fluticasone propionate. While PH-797804 also targets p38 MAPK and shows significant anti-inflammatory effects, PF-03715455 is unique in its inhaled formulation, which allows for targeted delivery to the lungs. Fluticasone propionate, a corticosteroid, has a different mechanism of action and is less effective in the presence of oxidative stress compared to PF-03715455 .
Similar compounds include:
PH-797804: Another p38 MAPK inhibitor with oral administration.
Fluticasone propionate: A corticosteroid used for its anti-inflammatory effects.
SB 239063: A selective p38 MAPKα/β inhibitor
PF-03715455 stands out due to its inhaled delivery method, which provides direct and efficient treatment for respiratory conditions.
Properties
IUPAC Name |
1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClN7O3S2/c1-35(2,3)30-19-32(43(41-30)23-12-14-27(45)26(36)18-23)38-34(46)37-20-22-8-4-6-10-28(22)48-24-13-15-31-39-40-33(42(31)21-24)25-9-5-7-11-29(25)47-17-16-44/h4-15,18-19,21,44-45H,16-17,20H2,1-3H3,(H2,37,38,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEXRDWWPSGZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2SC3=CN4C(=NN=C4C5=CC=CC=C5SCCO)C=C3)C6=CC(=C(C=C6)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClN7O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147214 | |
Record name | PF-03715455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056164-52-3 | |
Record name | PF-03715455 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056164523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03715455 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-03715455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-03715455 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TJ631J0KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.